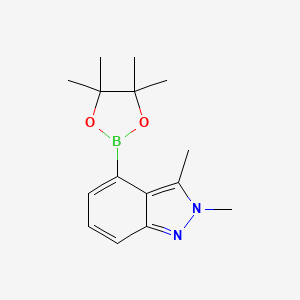

2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester

Description

Properties

IUPAC Name |

2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BN2O2/c1-10-13-11(8-7-9-12(13)17-18(10)6)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGLJTHZIAKOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NN(C(=C23)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101145965 | |

| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310383-43-7 | |

| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Indazole, 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101145965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust synthetic strategy for preparing 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester, a valuable building block in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, and its functionalization with a boronic ester at the C-4 position opens extensive possibilities for late-stage diversification via cross-coupling reactions. This document moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen synthetic route, the mechanistic underpinnings of key transformations, and detailed, field-tested protocols. We will explore a multi-step sequence beginning with a commercially available precursor, proceeding through a regioselective halogenation, subsequent exhaustive methylation, and culminating in a lithium-halogen exchange and borylation. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a reliable and scalable method for accessing this important synthetic intermediate.

Strategic Imperative & Retrosynthetic Analysis

The synthesis of specifically substituted heteroaromatic boronic esters is a frequent challenge in discovery chemistry. While methods like direct C-H borylation have emerged as powerful tools, their application to complex scaffolds like indazoles often suffers from a lack of regiocontrol. For instance, iridium-catalyzed C-H borylation of N-protected indazoles typically shows a strong preference for the C-3 position, which is electronically and sterically favored.[1][2] Therefore, accessing the C-4 isomer requires a more deliberate and directed synthetic approach.

Our retrosynthetic strategy is predicated on installing a functional handle at the C-4 position that can be reliably converted to the boronic ester. A halogen, specifically bromine, serves as an ideal precursor for a lithium-halogen exchange reaction—a highly efficient and clean method for generating an aryllithium species poised for electrophilic capture.

The proposed disconnection is as follows:

-

Target Molecule Disconnection: The C4-Boron bond of the target molecule, This compound (1) , is disconnected. This reveals that the key transformation is the introduction of the boronic ester group.

-

Precursor Identification: This transformation points to a lithiated indazole intermediate (2) , which is generated in situ from a halogenated precursor, 4-Bromo-2,3-dimethyl-2H-indazole (3) . The reaction involves quenching the aryllithium with an appropriate boron electrophile.

-

Core Scaffold Synthesis: The brominated core (3) can be synthesized from a simpler, commercially available starting material like 4-Bromo-1H-indazole (4) via an exhaustive methylation step.

This pathway provides unambiguous control over the position of borylation, circumventing the regioselectivity issues inherent in direct C-H activation methods.

Retrosynthetic Pathway Diagram

Sources

Physicochemical properties of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester.

An In-Depth Technical Guide to 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry and synthetic methodology, the strategic combination of privileged scaffolds with versatile functional handles is paramount. The indazole core, a notable heterocyclic motif, is frequently associated with a wide spectrum of biological activities.[1][2][3] When functionalized with a boronic acid pinacol ester, this scaffold is transformed into a highly adaptable building block, primed for intricate molecular construction via cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and process development scientists. We will delve into its fundamental physicochemical properties, propose a robust synthetic strategy with mechanistic rationale, and explore its potential applications, grounding our discussion in established chemical principles.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical characteristics is the foundation of its effective application in research and development. The properties of this compound are summarized below. These data are compiled from chemical supplier databases and predictive models, providing a crucial baseline for experimental design.

| Property | Value | Source |

| CAS Number | 885698-95-3 | [4] |

| Molecular Formula | C₁₄H₁₉BN₂O₂ | [4] |

| Molecular Weight | 258.12 g/mol | [4] |

| Appearance | Solid | [5] |

| Boiling Point | 404.4 °C at 760 mmHg (Predicted) | [5] |

| Density | 1.11 g/cm³ (Predicted) | [5] |

| Flash Point | 198.4 °C (Predicted) | [5] |

| pKa | 1.03 ± 0.30 (Predicted) | [5] |

| Storage | Store in a dry, well-ventilated place with the container tightly sealed. | [6] |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Miyaura Borylation

The synthesis would commence with a suitable precursor, 4-halo-2,3-dimethyl-2H-indazole (where the halogen is preferably iodine or bromine for optimal reactivity). This precursor would then undergo a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂pin₂).

Causality in Experimental Design:

-

Catalyst Choice: A palladium catalyst, such as Pd(dppf)Cl₂, is selected for its high efficiency and functional group tolerance in C-B bond formation. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

-

Base Selection: Potassium acetate (KOAc) is a commonly used base for Miyaura borylations. It is sufficiently basic to facilitate the transmetalation step without promoting undesirable side reactions, such as hydrolysis of the boronic ester product.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or 1,4-dioxane is ideal. These solvents effectively dissolve the reactants and catalyst complex while remaining stable at the required reaction temperatures (typically 80-100 °C).

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of the title compound via Miyaura borylation.

Step-by-Step Laboratory Protocol (Predictive)

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 4-bromo-2,3-dimethyl-2H-indazole (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and Pd(dppf)Cl₂ (0.03 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add degassed 1,4-dioxane via syringe.

-

Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.[7]

Spectral Characterization Insights (Predictive)

While vendor-supplied analytical data for this specific compound is limited, its structure allows for the prediction of key spectral signatures essential for its identification.

-

¹H NMR: The spectrum should feature distinct singlets for the two N-methyl and C-methyl protons on the indazole ring. Aromatic protons on the indazole core would appear as multiplets or doublets in the aromatic region (approx. 7.0-8.0 ppm). A prominent singlet around 1.3 ppm, integrating to 12 protons, would confirm the presence of the four equivalent methyl groups of the pinacol ester.

-

¹³C NMR: The spectrum will show signals for the two distinct methyl carbons, the aromatic carbons of the indazole ring, and the quaternary carbons of the pinacol group (around 84 ppm). The carbon atom directly attached to the boron (the ipso-carbon) may be difficult to observe or appear as a broad, low-intensity signal due to quadrupolar relaxation from the boron nucleus.[7][8]

-

¹¹B NMR: A broad singlet is expected in the range of δ 25–35 ppm, which is characteristic of a tetracoordinate boronate ester.[7][8]

Applications in Research and Drug Development

The true value of this compound lies in its dual-functionality: the biological potential of the indazole scaffold and the synthetic versatility of the boronic ester.

The Indazole Scaffold in Medicinal Chemistry

The indazole nucleus is a "privileged scaffold" in drug discovery, known to interact with a variety of biological targets. Derivatives have demonstrated a wide array of activities, including:

This compound serves as an excellent starting point for generating libraries of novel indazole derivatives for screening against these and other therapeutic targets.

The Boronic Acid Pinacol Ester as a Synthetic Handle

The pinacol ester group renders the molecule stable, crystalline, and generally less prone to dehydration or protodeboronation compared to the free boronic acid.[9] Its primary utility is as a coupling partner in the Suzuki-Miyaura reaction, enabling the formation of C-C bonds with aryl or vinyl halides/triflates. This reaction is a cornerstone of pharmaceutical synthesis due to its reliability and broad functional group tolerance.

Conceptual Application: Suzuki-Miyaura Coupling

Caption: Role as a key building block in Suzuki-Miyaura cross-coupling reactions.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for ensuring safety.

-

Hazard Identification: This compound is classified as harmful and an irritant. Hazard statements include:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6][10] Work in a well-ventilated area or a chemical fume hood.[10]

-

Storage: The compound should be stored under stable conditions in a tightly closed container in a dry and well-ventilated location to prevent hydrolysis of the boronic ester.[6]

Conclusion

This compound is a strategically designed chemical building block with significant potential for advancing drug discovery and organic synthesis. Its stable yet reactive nature, conferred by the pinacol ester group, combined with the proven biological relevance of the indazole core, makes it a valuable tool for creating complex molecules and exploring new chemical space. The predictive protocols and data presented in this guide offer a solid foundation for scientists to incorporate this compound into their research endeavors effectively and safely.

References

- Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15.

-

National Center for Biotechnology Information. (n.d.). Boric acid, pinacol ester. PubChem. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.

-

Home Sunshine Pharma. (n.d.). 2-Methyl-2H-indazole-4-boronic Acid Pinacol Ester CAS 885698-95-3. Retrieved from [Link]

-

Leal, S. M., et al. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2H-indazoles. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.

-

Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

-

Rivera, G., et al. (2020). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Sigma Aldrich 2-Methyl-2H-indazole-4-boronic acid pinacol ester 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. 2-Methyl-2H-indazole-4-boronic Acid Pinacol Ester CAS 885698-95-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester

This guide provides a comprehensive technical overview for the structural elucidation of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester (CAS Number: 1310383-43-7) using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹H and ¹³C NMR analysis, offering field-proven insights and detailed experimental protocols.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The indazole scaffold is a common motif in a variety of biologically active molecules[1][2]. The presence of a boronic acid pinacol ester functional group makes it a versatile building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the construction of complex molecular architectures[3]. Accurate structural characterization is paramount to ensure the identity and purity of this compound, and NMR spectroscopy stands as the most powerful tool for this purpose. This guide will provide a detailed roadmap for its complete NMR characterization.

Molecular Structure and Predicted NMR Features

The structure of this compound, with the IUPAC name 2,3-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole, is presented below. A systematic analysis of its structure allows for the prediction of the key features of its ¹H and ¹³C NMR spectra.

PART 1: Experimental Protocols

Sample Preparation: A Foundation for Quality Data

The quality of the NMR spectrum is intrinsically linked to the quality of the sample. Adherence to proper sample preparation techniques is crucial to obtain high-resolution spectra devoid of artifacts.

Materials:

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

Glass Pasteur pipette

Step-by-Step Protocol:

-

Weighing the Sample: Accurately weigh 5-25 mg of the solid compound. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility in CDCl₃ is an issue. The choice of solvent will affect the chemical shifts of the analyte and the residual solvent peak must be accounted for[6][7].

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Gentle vortexing or warming may be necessary to ensure complete dissolution. A homogenous solution is critical for sharp NMR signals.

-

Internal Standard: Add a small amount of an internal standard, such as TMS (δ = 0.00 ppm for both ¹H and ¹³C NMR), for accurate chemical shift referencing. Many commercially available deuterated solvents already contain TMS.

-

Transfer to NMR Tube: Using a glass Pasteur pipette, transfer the solution to a clean, unscratched 5 mm NMR tube. Avoid introducing any solid particles into the tube.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

subgraph "cluster_Preparation" { label="Sample Preparation"; style="filled"; color="#FFFFFF"; "Weigh_Sample" [label="Weigh 5-25 mg of Compound"]; "Select_Solvent" [label="Choose Deuterated Solvent (e.g., CDCl3)"]; "Dissolve" [label="Dissolve in 0.6-0.7 mL of Solvent"]; "Add_Standard" [label="Add Internal Standard (TMS)"]; "Transfer" [label="Transfer to NMR Tube"]; "Cap_Label" [label="Cap and Label"]; }

"Weigh_Sample" -> "Select_Solvent" -> "Dissolve" -> "Add_Standard" -> "Transfer" -> "Cap_Label"; }

Caption: Workflow for NMR Sample Preparation.NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400-600 MHz | 100-150 MHz |

| Pulse Program | Standard single pulse (zg30) | Proton-decoupled (zgpg30) |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 128-1024 (or more) |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

PART 2: ¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the two methyl groups on the indazole ring, and the twelve equivalent methyl protons of the pinacol ester.

Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (H-5, H-6, H-7) | 7.0 - 8.0 | Multiplets (d, t) | 3H | Aromatic protons on the indazole ring. Their exact shifts and coupling patterns will depend on the electronic effects of the dimethyl and boronic ester groups. |

| N-CH₃ (at position 2) | ~4.1 | Singlet | 3H | Methyl group attached to a nitrogen atom in a heterocyclic ring. |

| C-CH₃ (at position 3) | ~2.6 | Singlet | 3H | Methyl group attached to an sp² carbon of the indazole ring. |

| Pinacol Ester (4 x CH₃) | ~1.3 | Singlet | 12H | Twelve equivalent protons of the four methyl groups of the pinacol ester. Typically appears as a sharp singlet. |

Causality Behind Predicted Shifts:

-

Aromatic Protons: The boronic ester group is electron-withdrawing, which will deshield the adjacent aromatic protons, shifting them downfield. The dimethyl groups are electron-donating, which will have a shielding effect. The interplay of these effects will determine the final chemical shifts.

-

N-CH₃ and C-CH₃: The N-methyl group is expected to be further downfield than the C-methyl group due to the direct attachment to the electronegative nitrogen atom.

-

Pinacol Ester Protons: The twelve protons of the four methyl groups in the pinacol moiety are chemically equivalent and will therefore appear as a single, intense singlet.

Expected Coupling Constants:

-

Ortho coupling (³J): ~7-9 Hz between adjacent aromatic protons.

-

Meta coupling (⁴J): ~1-3 Hz between aromatic protons separated by three bonds.

-

Para coupling (⁵J): ~0-1 Hz (often not resolved).

PART 3: ¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon framework of the molecule.

Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale | | :--- | :--- | :--- | :--- | | Indazole Aromatic Carbons | 110 - 150 | Carbons of the heterocyclic aromatic system. | | C-B (ipso-carbon) | ~130 (broad) | The carbon directly attached to the boron atom. This signal is often broadened due to quadrupolar relaxation of the boron nucleus. | | Pinacol Ester (O-C) | ~84 | The two equivalent quaternary carbons of the pinacol ester bonded to oxygen. | | Pinacol Ester (CH₃) | ~25 | The four equivalent methyl carbons of the pinacol ester. | | N-CH₃ | ~35 | Methyl carbon attached to the nitrogen atom. | | C-CH₃ | ~12 | Methyl carbon attached to the sp² carbon of the indazole ring. |

Causality Behind Predicted Shifts:

-

Aromatic Carbons: The chemical shifts of the indazole carbons will be influenced by the substituents. The carbon bearing the boronic ester (ipso-carbon) is difficult to observe due to quadrupolar broadening.

-

Pinacol Ester Carbons: The chemical shifts for the pinacol ester carbons are highly characteristic, with the oxygen-bearing quaternary carbons appearing around 84 ppm and the methyl carbons around 25 ppm[3].

PART 4: Advanced NMR Techniques for Complete Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It will be crucial for assigning the connectivity of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the definitive assignment of the carbons attached to protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH). It is essential for assigning quaternary carbons and for piecing together the molecular fragments.

"Proton_Signals" [label="¹H Signals"]; "Carbon_Signals" [label="¹³C Signals"]; "COSY" [shape="diamond", fillcolor="#EA4335", label="COSY"]; "HSQC" [shape="diamond", fillcolor="#FBBC05", label="HSQC"]; "HMBC" [shape="diamond", fillcolor="#34A853", label="HMBC"]; "Structure_Confirmation" [shape="star", fillcolor="#202124", fontcolor="#FFFFFF", label="Complete Structure Confirmation"];

"Proton_Signals" -> "COSY" [label="¹H-¹H Coupling"]; "Proton_Signals" -> "HSQC" [label="¹JCH Correlation"]; "Carbon_Signals" -> "HSQC"; "Proton_Signals" -> "HMBC" [label="²JCH, ³JCH Correlation"]; "Carbon_Signals" -> "HMBC"; "COSY" -> "Structure_Confirmation"; "HSQC" -> "Structure_Confirmation"; "HMBC" -> "Structure_Confirmation"; }

Caption: Logic flow for structure confirmation using 2D NMR.PART 5: Data Summary and Trustworthiness

All experimental data should be tabulated for clarity and to serve as a self-validating system. The consistency between the ¹H, ¹³C, and 2D NMR data provides a high degree of confidence in the structural assignment.

Example Data Summary Table:

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |

| 2-CH₃ | s | |||||

| 3-CH₃ | s | |||||

| 5 | d | H-6 | C-4, C-7 | |||

| 6 | t | H-5, H-7 | C-4, C-7a | |||

| 7 | d | H-6 | C-5, C-7a | |||

| Pinacol C | ||||||

| Pinacol CH₃ | s |

Conclusion

The comprehensive NMR characterization of this compound is a critical step in its utilization for research and development. By following the detailed protocols and interpretative guidance provided in this document, researchers can confidently verify the structure and purity of this important synthetic building block. The integration of 1D and 2D NMR techniques provides a robust and self-validating methodology, ensuring the scientific integrity of the characterization process.

References

-

University of Minnesota Twin Cities, College of Science and Engineering. NMR Sample Preparation. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

NMR Sample Preparation Guidelines. [Link]

-

Qiu, D., et al. Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Qiu, D., et al. Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. ResearchGate. [Link]

-

The NMR interpretations of some heterocyclic compounds which are... ResearchGate. [Link]

-

The Royal Society of Chemistry. Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

-

Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

Qiu, D., et al. Increments for H and C NMR chemical shifts in pinacol arylboronates. ResearchGate. [Link]

-

Home Sunshine Pharma. 2-Methyl-2H-indazole-4-boronic Acid Pinacol Ester CAS 885698-95-3. [Link]

-

Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PubMed Central. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

SpectraBase. 3-[3-(dimethylamino)propoxy]-1-methyl-1H-indazole, hydrochloride. [Link]

-

Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

-

Beilstein Journals. and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. [Link]

-

Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester

This technical guide provides a detailed exploration of the molecular structure and conformational dynamics of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester. This molecule is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the indazole scaffold in pharmacologically active compounds and the synthetic versatility of the boronic acid pinacol ester functional group.[1][2] This document will delve into the nuanced structural features of this compound, offering insights grounded in established chemical principles and spectroscopic data from analogous structures.

Introduction to the 2,3-Dimethyl-2H-indazole Core

Indazoles are bicyclic heterocyclic aromatic compounds that are structural isomers of benzimidazole. They exist in two tautomeric forms, 1H- and 2H-indazole. The 2,3-dimethyl-2H-indazole core of the title compound fixes the tautomeric form and introduces two methyl groups that significantly influence its electronic and steric properties. The indazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The addition of a boronic acid pinacol ester at the 4-position opens up a vast chemical space for the synthesis of novel derivatives through reactions like the Suzuki-Miyaura cross-coupling.[3][4]

Plausible Synthetic Trajectory

One potential route involves the synthesis of a 2,3-dimethyl-4-halo-2H-indazole intermediate. This could be achieved through various methods for constructing 2,3-disubstituted indazoles.[5][6] Following the formation of the halo-indazole, a palladium-catalyzed Miyaura borylation reaction with bis(pinacolato)diboron would introduce the desired boronic acid pinacol ester at the 4-position.[3][7]

Caption: Proposed synthetic workflow for this compound.

Molecular Structure and Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with Infrared (IR) spectroscopy providing complementary information on functional groups.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for confirming the constitution and substitution pattern of indazole isomers.[8][9][10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, the two methyl groups, and the twelve equivalent protons of the pinacol group. The chemical shifts of the aromatic protons would be indicative of their electronic environment, influenced by the electron-donating methyl groups and the boronic ester. The N-methyl group in 2H-indazoles typically appears at a characteristic chemical shift, allowing for unambiguous distinction from the 1H-isomer.[8][11]

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all unique carbon atoms in the molecule. The chemical shift of the carbon atom attached to the boron (C4) is a key diagnostic signal. The signals for the two methyl carbons (N-CH₃ and C3-CH₃) and the carbons of the pinacol group will also be present. The overall pattern of the aromatic signals will confirm the substitution pattern of the indazole ring.[8][9]

-

¹¹B NMR: Boron-11 NMR spectroscopy would show a characteristic signal for the tetracoordinate boron atom of the pinacol ester, confirming its presence.

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (HMBC) |

| N-CH₃ | 3.8 - 4.2 | 35 - 40 | Correlation to C3 and C7a |

| C3-CH₃ | 2.5 - 2.8 | 12 - 17 | Correlation to C3 and C3a |

| Aromatic CHs | 7.0 - 8.0 | 110 - 140 | Various C-H correlations |

| Pinacol CH₃ | ~1.3 | ~25 | Correlation to quaternary carbons of pinacol |

| C-B | - | ~130 (broad) | - |

| Pinacol C-O | - | ~84 | - |

Table 1: Predicted NMR data for this compound.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass-to-charge ratio for the molecular ion.

Conformational Analysis

The conformation of this compound is primarily defined by the rotation around the C4-B bond, which dictates the relative orientation of the indazole ring and the pinacol boronate group.

Solid-State Conformation: Insights from X-ray Crystallography

While a crystal structure for the title compound is not available, analysis of related structures provides a strong basis for predicting its solid-state conformation.

-

Indazole Ring Planarity: X-ray crystallographic studies of substituted indazoles, such as 2-methyl-6-nitro-2H-indazole, have shown that the bicyclic indazole ring system is nearly planar.[12][13] It is therefore highly probable that the 2,3-dimethyl-2H-indazole core of the target molecule will also be largely planar.

-

Pinacol Boronate Group: Crystal structures of various pinacol boronic esters reveal that the five-membered dioxaborolane ring is also typically planar or near-planar.[14][15][16]

-

Dihedral Angle (C-C-B-O): The most significant conformational variable is the dihedral angle between the plane of the indazole ring and the plane of the pinacol boronate group. In many biaryl systems, steric hindrance between ortho substituents leads to a non-planar (twisted) conformation to alleviate steric strain.[17][18][19] In this molecule, the C3-methyl group and the hydrogen at the C5 position act as ortho substituents relative to the C4-B bond. The steric clash between the C3-methyl group and one of the oxygen atoms and methyl groups of the pinacol ester is likely to force a significant twist around the C4-B bond. This would result in a non-planar ground-state conformation in the solid state.

Caption: Key factors determining the solid-state conformation.

Solution-State Conformation and Dynamics

In solution, the molecule will exist as an equilibrium of conformers, with rotation around the C4-B bond being a key dynamic process. The energy barrier to this rotation will determine whether distinct conformers can be observed at room temperature.

-

Rotational Barrier: The steric interaction between the C3-methyl group and the pinacol boronate moiety is expected to create a significant rotational barrier.[18][19][20] However, it is unlikely that this barrier would be high enough to allow for the isolation of stable atropisomers at room temperature.

-

Dynamic NMR: Variable-temperature NMR (VT-NMR) studies could potentially be used to probe the dynamics of this rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would coalesce as the rate of rotation increases.

-

Computational Modeling: In the absence of direct experimental data, computational methods such as Density Functional Theory (DFT) can be employed to model the conformational landscape of the molecule.[2][21][22] A potential energy surface scan, rotating the dihedral angle between the indazole and pinacol boronate groups, would reveal the lowest energy conformation and the magnitude of the rotational barriers. Such calculations would likely confirm a twisted, non-planar minimum energy conformation.

Experimental Protocols

Proposed Protocol for Palladium-Catalyzed Miyaura Borylation

This protocol is a generalized procedure based on established methods for the borylation of aryl halides.[3]

-

Reaction Setup: To an oven-dried Schlenk flask, add 2,3-dimethyl-4-halo-2H-indazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (3.0 equiv), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol for NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

-

Structural Assignment: Use the combination of 1D and 2D NMR data to unambiguously assign all proton and carbon signals and confirm the structure.[8]

Conclusion

The molecular structure of this compound is characterized by a planar 2,3-dimethyl-2H-indazole core linked to a pinacol boronate group at the C4 position. The conformation of this molecule is dominated by steric interactions between the C3-methyl group and the boronic ester, leading to a twisted, non-planar geometry around the C4-B bond. While direct experimental data for this specific molecule is limited, a comprehensive understanding of its structure and conformational dynamics can be confidently inferred from the extensive literature on substituted indazoles, boronic esters, and the principles of conformational analysis. This technical guide provides a robust framework for the synthesis, characterization, and structural understanding of this versatile building block, which holds significant potential for the development of novel therapeutic agents.

References

-

Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. The Journal of Organic Chemistry, 83(4), 1591-1597. Available at: [Link]

-

Dong, Z., Ma, X., Yu, Y., Gu, X., & Zhao, D. (2023). The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C−C Axis. Chemistry – A European Journal, 29(62), e202302292. Available at: [Link]

-

Elguero, J., Claramunt, R. M., & Lopez, C. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]

-

Franco, L. S., Alves, M. A., Sant'Anna, C. M. R., de Sena Bastos, I. T., Barroso, R. C. R., Costa, F. N., Ferreira, F. F., Fraga, C. A. M., Barreiro, E. J., Lima, L. M., Rodrigues, D. A., & de Sena M. Pinheiro, P. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ChemRxiv. Available at: [Link]

-

Gómez-Bengoa, E., & Nevado, C. (2015). Palladium-Catalysed Carboborylation for the Synthesis of Borylated Indanes. Chemistry – A European Journal, 21(39), 13594-13598. Available at: [Link]

-

Jorgensen, W. L., & Severance, D. L. (1990). Aromatic-Aromatic Interactions: Free Energy Profiles for the Benzene Dimer in Water, Chloroform, and Carbon Tetrachloride. Journal of the American Chemical Society, 112(12), 4768-4774. Available at: [Link]

-

López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

-

Ma, S., & Zhao, S. (2022). One-Pot Synthesis of 2,3-Disubstituted Pyrimido[1,2-b]indazole Skeletons from 3-Aminoindazole and Two Distinct Amino Acids. The Journal of Organic Chemistry, 87(17), 11645-11655. Available at: [Link]

-

Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. Available at: [Link]

-

Santucci, M., Tassone, G., De Luca, F., Botta, M., & Schenone, S. (2016). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 928-933. Available at: [Link]

-

Schyman, P., & Jorgensen, W. L. (2012). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. Journal of Chemical Theory and Computation, 8(3), 1163-1172. Available at: [Link]

-

Silva, A. M. G., Lacerda, A. M., & Elguero, J. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(12), 2631-2647. Available at: [Link]

-

Smith, D. A., & Birladeanu, L. (1998). Rotational barriers in biphenyl, 2-phenylpyridine, and 2,2'-bipyridine. The Journal of Physical Chemistry A, 102(32), 6439-6443. Available at: [Link]

-

Torregrosa-Ríos, A., Elguero, J., & Claramunt, R. M. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(17), 7439-7448. Available at: [Link]

-

Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4968. Available at: [Link]

-

Various Authors. (2007). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 12(12), 2631-2647. Available at: [Link]

-

Various Authors. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3). Available at: [Link]

-

Various Authors. (2023). The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C-C Axis. Chemistry, 29(62), e202302292. Available at: [Link]

-

Various Authors. (2025). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. ChemRxiv. Available at: [Link]

-

Wang, L., Liu, B.-N., Liu, M., & Liu, D.-K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1546. Available at: [Link]

-

Wiley-VCH. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Available at: [Link]

-

Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2,3-Disubstituted Indazoles via Palladium-Catalyzed Annulation of 2-Alkynyl-azobenzenes. Organic Letters, 12(10), 2171-2173. Available at: [Link]

-

Zenchoff, G. S., & Valzelli, G. (1976). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Journal of Heterocyclic Chemistry, 13(1), 33-35. Available at: [Link]

-

Zhang, J., & Larock, R. C. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports, 14(1), 19934. Available at: [Link]

-

Zhao, D., & Ma, X. (2023). Atropisomerization Barriers of Configurationally Unstable Biaryl Compounds, Useful Substrates for Atroposelective Conversions to Axially Chiral Biaryls. Chemistry – A European Journal, 29(62), e202302292. Available at: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An Improved Synthesis of Disubstituted 2H-indazoles using Microwa...: Ingenta Connect [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. application.wiley-vch.de [application.wiley-vch.de]

- 17. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The Effect of Intramolecular Hydrogen Bonds on the Rotational Barriers of the Biaryl C-C Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Computational studies on imidazole heme conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GSK343: An EZH2 Inhibitor for Epigenetic Research and Drug Development

A Note on Chemical Identification: This guide focuses on the well-characterized epigenetic modifier, GSK343. Initial inquiries referencing CAS number 1310383-43-7 point to a different chemical entity, likely a research intermediate. The compound pertinent to the advanced biological applications discussed herein is GSK343, correctly identified by CAS Number 1346704-33-3 .[1][2][3] This document proceeds with the technical details of GSK343.

Introduction

In the landscape of epigenetic drug discovery, the targeting of histone methyltransferases has emerged as a promising therapeutic strategy. Among these, the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), has garnered significant attention.[4][5][6] EZH2 plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of facultative heterochromatin.[4][7] Its aberrant activity is strongly implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[8][9][10][11]

GSK343 has been developed as a potent and highly selective chemical probe for investigating the biological functions of EZH2.[12] As a small molecule inhibitor, GSK343 competitively binds to the S-adenosylmethionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to its histone substrate.[4][7] This guide provides a comprehensive overview of the chemical properties, mechanism of action, experimental applications, and procurement details of GSK343 for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of GSK343 is fundamental to its effective application in experimental settings.

| Property | Value | Source |

| CAS Number | 1346704-33-3 | [1][2][3][13] |

| Molecular Formula | C₃₁H₃₉N₇O₂ | [1][2][3] |

| Molecular Weight | 541.69 g/mol | [2][3][12][13] |

| IUPAC Name | N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-(propan-2-yl)-1H-indazole-4-carboxamide | [2][14] |

| Appearance | White to yellow or beige to brown powder | [12][15] |

| Solubility | Soluble in DMSO (e.g., 15 mg/mL, 15.62 mg/mL, 22.27 mg/mL); Insoluble in water and ethanol. | [12][13][15][16] |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 2 years. | [12][16] |

Note on Solubility: The solubility of GSK343 in DMSO can be affected by the presence of moisture. It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[13] Heating and sonication may be required to achieve complete dissolution.[16]

Mechanism of Action and Biological Activity

GSK343 is a highly potent and selective, SAM-competitive inhibitor of EZH2.[4][7] Its mechanism of action is centered on the catalytic activity of the PRC2 complex.

The PRC2 Complex and EZH2-mediated Gene Silencing:

The PRC2 complex is a key player in the epigenetic regulation of gene expression.[17] Its core components include EZH2, SUZ12, and EED.[4][7] EZH2, through its SET domain, catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to the lysine 27 residue of histone H3.[4] This trimethylation (H3K27me3) serves as a docking site for other repressive complexes, leading to chromatin compaction and transcriptional silencing of target genes. Many of these target genes are tumor suppressors, and their silencing by overexpressed or mutated EZH2 is a common event in cancer.[7]

GSK343 as an EZH2 Inhibitor:

GSK343 exerts its inhibitory effect by competing with SAM for the cofactor-binding pocket within the SET domain of EZH2.[4][7] This competitive inhibition prevents the methylation of H3K27. The high selectivity of GSK343 for EZH2 over other histone methyltransferases, including its closest homolog EZH1, makes it a valuable tool for dissecting the specific roles of EZH2 in cellular processes.[13]

Caption: Mechanism of GSK343 action on the EZH2 pathway.

Biological Consequences of EZH2 Inhibition by GSK343:

The inhibition of EZH2 by GSK343 leads to a global reduction in H3K27me3 levels.[18] This, in turn, results in the de-repression of EZH2 target genes, which can trigger a variety of cellular responses, including:

-

Inhibition of Cell Proliferation: GSK343 has been shown to inhibit the proliferation of various cancer cell lines, including those from breast, prostate, and glioma cancers.[4][13]

-

Induction of Apoptosis: By upregulating pro-apoptotic proteins, GSK343 can induce programmed cell death in cancer cells.[10][11]

-

Induction of Autophagy: GSK343 has also been reported to induce autophagy in certain cancer cell types.[19]

-

Reversal of Epithelial-Mesenchymal Transition (EMT): In glioma cells, GSK343 has been shown to reverse EMT, a process associated with increased cell motility and invasion.[4]

Experimental Protocols and Applications

GSK343 is a versatile tool for in vitro and in vivo studies of EZH2 biology. Below are representative protocols for its use in common experimental assays.

1. Cell Viability Assay (CCK-8):

This protocol is adapted from studies on glioma cells.[19]

-

Cell Seeding: Plate 2,000 cells per well in a 96-well plate and incubate overnight.

-

Treatment: Treat cells with a range of GSK343 concentrations (e.g., 5 µM, 7.5 µM, 10 µM) or a vehicle control (0.1% DMSO).

-

Incubation: Incubate for 24, 48, and 72 hours.

-

Measurement: Add CCK-8 solution to each well and measure the absorbance at 450 nm according to the manufacturer's protocol to determine cell viability.

2. Western Blot Analysis of H3K27me3:

This protocol is based on the characterization of GSK343's effect on histone methylation.[18]

-

Cell Treatment: Treat cells with the desired concentrations of GSK343 for a specified duration (e.g., 96 hours).

-

Lysate Preparation: Prepare whole-cell lysates using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for H3K27me3. Use an antibody against total Histone H3 as a loading control.

-

Detection: Use a suitable secondary antibody and a chemiluminescent substrate to detect the protein bands.

Caption: General experimental workflow for in vitro studies with GSK343.

3. In Vivo Animal Studies:

GSK343 has been used in xenograft models to assess its anti-tumor efficacy.

-

Animal Model: Use an appropriate animal model, such as nude mice with subcutaneously or orthotopically implanted tumor cells.

-

Treatment: Administer GSK343 intraperitoneally at a dose of, for example, 5 mg/kg.[12] The vehicle control is typically a solution of DMSO, PEG300, Tween-80, and saline.[16]

-

Monitoring: Monitor tumor growth and the general health of the animals regularly.

-

Endpoint Analysis: At the end of the study, tumors can be excised for histological and molecular analysis.

Suppliers

GSK343 is commercially available from a number of reputable suppliers for research purposes.

| Supplier | Website |

| Selleck Chemicals | |

| MedChemExpress | |

| Cayman Chemical | |

| Abcam | |

| Santa Cruz Biotechnology | |

| TargetMol | |

| APExBIO | |

| Sigma-Aldrich | |

| Tocris Bioscience |

Conclusion

GSK343 is a powerful and selective tool for the study of EZH2, a critical enzyme in epigenetic regulation and a key target in oncology. Its ability to specifically inhibit EZH2-mediated H3K27 trimethylation allows for the precise dissection of its role in a multitude of cellular processes. For researchers in both academic and industrial settings, GSK343 provides a robust means to investigate the therapeutic potential of EZH2 inhibition in various disease models. As with any chemical probe, careful experimental design, including the use of appropriate controls, is paramount to generating reliable and interpretable data.

References

-

Yu, T., Wang, Y., Hu, Q., Wu, W., Wu, Y., Wei, W., Han, D., You, Y., Lin, N., & Liu, N. (2017). The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. Oncotarget, 8(64), 108460–108473. [Link]

-

Scuderi, S. A., D'Amico, R., Intravaia, D., Genovese, T., Perrotta, M., & Siracusa, R. (2022). GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. International Journal of Molecular Sciences, 23(22), 13915. [Link]

-

ResearchGate. GSK343 treatment leads to downregulation of H3K27me3 and increases... [Link]

-

Oncotarget. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]

-

PubMed. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. [Link]

-

PubMed Central. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. [Link]

-

National Institutes of Health. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer. [Link]

-

Taylor & Francis Online. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells. [Link]

-

PubMed. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]

-

ResearchGate. The EZH2 inhibitor GSK343 reduces trimethylated H3K27 in 2D10 cells but... [Link]

-

Oncotarget. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells. [Link]

-

Structural Genomics Consortium. GSK343. [Link]

-

National Institutes of Health. GSK343 induces programmed cell death through the inhibition of EZH2 and FBP1 in osteosarcoma cells. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. GSK343 | Ligand page. [Link]

-

PubMed Central. Polycomb repressive complex 2 and its core component EZH2: potential targeted therapeutic strategies for head and neck squamous cell carcinoma. [Link]

-

PubMed Central. Polycomb Repressive Complex 2 methylates Elongin A to regulate transcription. [Link]

-

PubMed Central. Structure of the PRC2 complex and application to drug discovery. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. GSK343, histone H3-lysine 27 (H3K27) methyltransferase EZH2 inhibitor (CAS 1346704-33-3) | Abcam [abcam.com]

- 3. scbt.com [scbt.com]

- 4. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. The EZH2 inhibitor GSK343 suppresses cancer stem-like phenotypes and reverses mesenchymal transition in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GSK343, an inhibitor of EZH2, prevents acquired cisplatin resistance in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. GSK343 | Structural Genomics Consortium [thesgc.org]

- 15. ≥98% (HPLC), histone H3-lysine 27 (H3K27) methyltransferase EZH2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 16. GSK343 | Autophagy | Histone Methyltransferase | TargetMol [targetmol.com]

- 17. Structure of the PRC2 complex and application to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. oncotarget.com [oncotarget.com]

Stability and storage conditions for 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester.

An In-Depth Technical Guide to the Stability and Storage of 2,3-Dimethyl-2H-indazole-4-boronic acid pinacol ester

Introduction

This compound is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. As a stable and versatile precursor, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, its purity and integrity are paramount for achieving reproducible and high-yielding synthetic outcomes. The boronic acid pinacol ester functional group, while generally more robust than the free boronic acid, is susceptible to specific degradation pathways.[1][2][3] Understanding the chemical liabilities of this molecule is crucial for researchers, scientists, and drug development professionals to ensure its long-term viability and optimal performance in sensitive downstream applications.

This guide provides a comprehensive overview of the stability profile of this compound. It elucidates the primary degradation mechanisms, outlines scientifically-grounded storage and handling protocols, and details an experimental workflow for assessing its purity. The recommendations herein are designed to preserve the compound's quality from procurement to application, thereby ensuring the integrity of complex synthetic campaigns.

The Chemical Landscape: Core Stability Concepts

The stability of any chemical reagent is intrinsically linked to its molecular structure. While the indazole core is generally stable, the boronic acid pinacol ester moiety is the primary site of potential degradation.[4][5][6] Pinacol esters are widely employed as protecting groups for boronic acids, enhancing their stability against self-condensation (formation of boroxines) and improving their handling characteristics.[1][2] However, they are not impervious to degradation. The two principal pathways of concern are hydrolysis and oxidation.

Hydrolysis: The Primary Degradation Pathway

The most prevalent and critical degradation route for boronic acid pinacol esters is hydrolysis.[7][8] This reaction involves the cleavage of the boronic ester by water, reverting the compound to its constituent 2,3-Dimethyl-2H-indazole-4-boronic acid and pinacol (2,3-dimethylbutane-2,3-diol).

This process is an equilibrium reaction, but the presence of excess water can drive it towards the formation of the free boronic acid. The resulting boronic acid is more polar and may exhibit different reactivity and solubility, potentially leading to lower yields and the formation of impurities in subsequent reactions. This hydrolytic instability presents a significant challenge not only during storage but also during analytical procedures like reversed-phase HPLC, where aqueous mobile phases can induce on-column degradation.[2][7][8][9]

Oxidation: A Secondary Concern

The carbon-boron (C–B) bond is susceptible to cleavage by oxidation.[3][10][11] While pinacol esters are more resistant to oxidation than free boronic acids, exposure to strong oxidizing agents or even atmospheric oxygen over extended periods can lead to the conversion of the boronate moiety into a hydroxyl group.[3][12] This process would yield 2,3-Dimethyl-2H-indazol-4-ol, an impurity that can complicate purification and compromise the desired reaction pathway.

Caption: Primary degradation pathways for the title compound.

Proven Strategies for Storage and Handling

To mitigate the risks of hydrolysis and oxidation, a stringent protocol for storage and handling is essential. The core principle is the rigorous exclusion of atmospheric moisture and, for long-term preservation, oxygen.

Recommended Storage Conditions

The appropriate storage conditions depend on the intended duration of storage. The following table summarizes the recommended protocols.

| Parameter | Short-Term Storage (Working Stock, < 3 months) | Long-Term Storage (Archival, > 3 months) | Rationale |

| Temperature | 2–8 °C (Refrigerated) | -20 °C (Frozen) | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Tightly sealed container in a desiccator. | Under an inert atmosphere (Argon or Nitrogen).[13] | Minimizes exposure to atmospheric moisture and oxygen.[13] |

| Container | Opaque or amber glass vial. | Opaque or amber glass vial, sealed with paraffin film. | Protects from potential photodegradation. |

| Location | Dry, well-ventilated area away from incompatible materials.[14] | Dry, well-ventilated, and secure chemical storage area.[13] | Prevents accidental contamination and ensures safety. |

Best Practices for Handling

Proper handling is as critical as correct storage to prevent contamination and degradation during experimental use.

-

Acclimatization: Before opening, always allow the container to warm to ambient temperature. This crucial step prevents atmospheric moisture from condensing onto the cold solid.

-

Inert Environment: Whenever possible, handle the solid in a glove box or under a gentle stream of an inert gas like argon or nitrogen.

-

Dry Equipment: Use only dry, clean spatulas, weighing paper, and glassware.

-

Solvent Choice: For preparing stock solutions, use high-purity, anhydrous solvents. Aprotic solvents are preferable to minimize hydrolysis.[15][8]

-

Minimize Exposure: Promptly and securely reseal the container after dispensing the required amount. For long-term storage, consider aliquoting the material into smaller, single-use vials to avoid repeated opening of the main stock container.

Experimental Workflow: Purity Assessment by RP-HPLC

Regularly assessing the purity of the boronic ester is a self-validating practice that ensures the quality of starting materials. As previously noted, RP-HPLC analysis is complicated by the potential for on-column hydrolysis.[8][9] The following protocol is designed to minimize this analytical artifact.

Caption: Workflow for minimizing hydrolysis during HPLC analysis.

Step-by-Step Protocol

-

Sample and Standard Preparation:

-

Chromatographic Conditions:

-

Instrument: Standard HPLC or UHPLC system with a UV detector.

-

Column: A column with low residual silanol activity is paramount to reducing on-column hydrolysis. A Waters XTerra MS C18 or similar is a proven choice.[15][8]

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Modifier: To further stabilize the ester, highly basic mobile phases (e.g., pH up to 12.4 with an appropriate buffer) can be effective, though this may require a pH-resistant column.[7] Alternatively, running the separation with no acidic modifier (e.g., formic acid) can also reduce hydrolysis.[15][8]

-

Gradient: A typical gradient would run from ~30% to 95% Mobile Phase B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min for standard HPLC.

-

Detection: UV at a wavelength appropriate for the indazole chromophore (e.g., 254 nm).

-

-

Data Analysis and Interpretation:

-

Inject the prepared sample.

-

The primary peak corresponds to the intact this compound.

-

Hydrolysis will be indicated by the appearance of a more polar, earlier-eluting peak corresponding to the 2,3-Dimethyl-2H-indazole-4-boronic acid.

-

Calculate the purity by the area percent method, ensuring that all relevant peaks are integrated. A purity level >95% is typically required for synthetic applications.

-

Conclusion

The utility of this compound in drug discovery and chemical synthesis is directly proportional to its chemical integrity. Its primary vulnerabilities—hydrolysis and, to a lesser extent, oxidation—are manageable through the diligent application of appropriate storage and handling protocols. By adhering to the principles of moisture and air exclusion, maintaining low temperatures for long-term storage, and employing validated analytical methods to confirm purity, researchers can ensure the reliability and reproducibility of their synthetic endeavors. This disciplined approach is the foundation of scientific integrity and successful research outcomes.

References

-

Boronic acid - Wikipedia . Wikipedia. [Link]

-

Molloy, J. J., et al. (2016). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer . RSC Publishing. [Link]

-

Gillis, E. P., et al. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters . NIH Public Access. [Link]

-

D'Antuono, P., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study . ResearchGate. [Link]

-

Karady, S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters . PubMed. [Link]

-

Bar-Ziv, R., et al. (2020). Mild Cu-catalyzed oxidation of benzylic boronic esters to ketones . White Rose Research Online. [Link]

-

Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions . eScholarship.org. [Link]

-

Karady, S., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters . ResearchGate. [Link]

-

D'Antuono, P., et al. (2009). Stability of Boronic Esters to Hydrolysis : A Comparative Study . Semantic Scholar. [Link]

-

Boronic acid pinacol ester deprotection . Reddit. (2020). [Link]

-

Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives . In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

-

Kabalka, G. W., et al. (2004). A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine . ResearchGate. [Link]

-

Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC . ResearchGate. [Link]

-

Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC . Semantic Scholar. [Link]

-

Kumar, A., et al. (2014). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters . ResearchGate. [Link]

-

Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives . MDPI. [Link]

-

Sharma, G., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer . NIH Public Access. [Link]

-

Barreiro, E. J., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017) . Taylor & Francis Online. [Link]

-

Singh, S., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives . PubMed Central. [Link]

-

Tomar, V., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance . NIH Public Access. [Link]

Sources

- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. mdpi.com [mdpi.com]

- 5. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - Chemical Science (RSC Publishing) DOI:10.1039/C6SC04014D [pubs.rsc.org]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. researchgate.net [researchgate.net]

The Alchemist's Reagent: A Technical Guide to the Fundamental Reactivity of Indazole Boronic Acid Pinacol Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Rise of a Privileged Scaffold in Modern Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including potent kinase inhibitors.[1][2] Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a highly sought-after motif in drug design.[3][4] The functionalization of this core, particularly through the introduction of carbon-carbon and carbon-nitrogen bonds, is paramount for exploring the chemical space and optimizing pharmacological activity. Indazole boronic acid pinacol esters have become indispensable reagents in this endeavor, offering a stable, versatile, and efficient means of introducing the indazole moiety into complex molecular architectures.[5][6][7] This in-depth technical guide provides a comprehensive overview of the fundamental reactivity of these powerful synthetic intermediates, focusing on their synthesis, stability, and key applications in cross-coupling chemistry.

I. Synthesis of Indazole Boronic Acid Pinacol Esters: Forging the Key

The strategic placement of a boronic acid pinacol ester onto the indazole scaffold is the first critical step in harnessing its synthetic potential. Two primary strategies have proven to be the most effective and versatile: the direct C-H borylation of N-protected indazoles and the palladium-catalyzed Miyaura borylation of haloindazoles.

A. Direct C-H Borylation: A Modern Approach to Functionalization

Iridium-catalyzed C-H borylation has revolutionized the synthesis of aryl and heteroaryl boronic esters, offering a highly efficient and atom-economical route that avoids the pre-functionalization required in traditional methods.[8] For indazoles, this methodology allows for the direct conversion of C-H bonds into C-B bonds with remarkable regioselectivity.

Causality in Experimental Choices:

-

N-Protection: The protection of the indazole nitrogen is crucial for directing the borylation and preventing catalyst inhibition. Common protecting groups include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).

-

Catalyst System: The combination of an iridium precursor, such as [Ir(COD)OMe]2, and a bipyridine ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), is frequently employed to achieve high catalytic activity and regioselectivity.[9]

-

Solvent: Anhydrous and degassed solvents like tetrahydrofuran (THF) or cyclohexane are essential to prevent catalyst deactivation and hydrolysis of the boronic ester product.[9]

Experimental Protocol: Iridium-Catalyzed C-3 Borylation of 1-Boc-Indazole

-

Preparation: In a nitrogen-filled glovebox, add 1-Boc-indazole (1.0 mmol), bis(pinacolato)diboron (B2pin2, 1.2 mmol), [Ir(COD)OMe]2 (1.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Reaction Setup: Remove the Schlenk tube from the glovebox and add anhydrous, degassed cyclohexane (5 mL) via syringe.

-

Execution: Stir the reaction mixture at 80 °C for 16 hours.

-

Monitoring: Monitor the reaction progress by GC-MS or LC-MS analysis of an aliquot.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (pre-treated with a solution of 1% triethylamine in the eluent to prevent product degradation) using a hexane/ethyl acetate gradient to afford the desired 1-Boc-indazole-3-boronic acid pinacol ester.

B. Miyaura Borylation of Haloindazoles: A Classic and Reliable Route

Causality in Experimental Choices:

-

Halogen Source: Iodo- and bromoindazoles are the most common substrates, with iodides generally exhibiting higher reactivity.[11]

-